4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline
Description
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine atoms attached to the phenyl rings and a tolyl group
Properties
IUPAC Name |
N,N-bis(4-bromophenyl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2N/c1-14-2-8-17(9-3-14)22(18-10-4-15(20)5-11-18)19-12-6-16(21)7-13-19/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMRSCXBBGEIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572452 | |
| Record name | 4-Bromo-N-(4-bromophenyl)-N-(4-methylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100308-67-6 | |
| Record name | 4-Bromo-N-(4-bromophenyl)-N-(4-methylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Diarylamines
One classical approach to synthesize brominated diarylamines involves the bromination of a preformed diarylamine such as N-(p-tolyl)aniline or N-(4-bromophenyl)-aniline. Controlled bromination is achieved using bromine or brominating agents like N-bromosuccinimide (NBS) in solvents such as acetic acid or chloroform. The reaction conditions are optimized to achieve selective para-bromination on the aromatic ring without over-bromination or side reactions.
| Parameter | Typical Conditions |
|---|---|
| Brominating Agent | Bromine (Br2) or N-bromosuccinimide (NBS) |
| Solvent | Acetic acid, chloroform |
| Temperature | Ambient to reflux |
| Reaction Time | 1–6 hours |
| Selectivity | Para position bromination |
This method is widely used in industrial settings due to its simplicity and scalability, often employing continuous flow reactors for consistent quality and yield.
Suzuki-Miyaura Cross-Coupling Reaction
Another efficient method involves the palladium-catalyzed Suzuki-Miyaura coupling between 4-bromoaniline and p-tolylboronic acid. This approach allows the formation of the diarylamine bond under mild conditions with high regioselectivity and yield.
| Component | Role |
|---|---|
| 4-Bromoaniline | Aryl halide substrate |
| p-Tolylboronic acid | Arylboronic acid partner |
| Pd Catalyst | Palladium catalyst (e.g., Pd(PPh3)4) |
| Base | Potassium carbonate (K2CO3) or similar |
| Solvent | Toluene, dioxane, or aqueous-organic mixtures |
| Temperature | 80–110 °C |
| Reaction Time | 6–24 hours |
This method is advantageous due to its mild conditions and tolerance to various functional groups, making it suitable for synthesizing 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline with high purity.
Nitrosonium Ion-Initiated C–N Bond Formation
Recent advances have introduced a metal-free approach to diarylamines synthesis via nitrosonium ion (NO⁺)-initiated C–H activation and C–N bond formation. This method involves the generation of nitrosoarenes as intermediates, which then react with electron-rich arenes to form diarylamines.
- Uses sodium nitrate and trifluoroacetic acid to generate nitrosonium ions.
- Avoids costly and toxic transition metal catalysts.
- Suitable for electron-rich aromatic amines.
- Formation of nitrosoarene intermediate from an aryl amine.
- Reaction of nitrosoarene with electron-rich arene under NO⁺ catalysis.
- Reduction step with iron powder to yield diarylamine.
This approach complements traditional cross-coupling reactions and offers an environmentally friendly alternative for the synthesis of diarylamines, including brominated derivatives.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Catalysts | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Bromination of Diarylamines | Br2 or NBS, AcOH or CHCl3 | Simple, scalable, selective para-bromination | Possible over-bromination, requires careful control | 70–85 |
| Suzuki-Miyaura Coupling | Pd catalyst, p-tolylboronic acid, K2CO3 | Mild conditions, high selectivity, functional group tolerance | Requires Pd catalyst, base-sensitive substrates | 80–95 |
| Nitrosonium Ion-Initiated C–N Formation | NaNO2, TFA, Fe powder | Metal-free, environmentally friendly, novel mechanism | Limited to electron-rich arenes, reaction optimization needed | 60–80 |
Detailed Research Findings
Selective Bromination: Studies demonstrate that using NBS in acetic acid allows selective bromination at the para position of N-(p-tolyl)aniline, yielding 4-Bromo-N-(p-tolyl)aniline as a key intermediate for further functionalization.
Cross-Coupling Efficiency: Suzuki-Miyaura coupling between 4-bromoaniline and p-tolylboronic acid proceeds with high efficiency, providing the diarylamine scaffold with minimal by-products. Optimization of catalyst loading and base choice is crucial for maximizing yield.
Nitrosonium Ion Mechanism: Research published in the Journal of Organic Chemistry (2024) elucidates the mechanism where nitrosoarenes act as intermediates in C–N bond formation catalyzed by nitrosonium ions. This method is effective for synthesizing homo- and hetero-diarylamines without transition metals, reducing contamination risks.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline serves as an intermediate in synthesizing more complex organic compounds. Its bromine substituents allow for various nucleophilic substitution reactions, making it valuable in creating pharmaceuticals and other functional materials.
Medicinal Chemistry
Research indicates that this compound exhibits anti-inflammatory and anticancer properties. Studies have shown that it can modulate biological pathways by interacting with specific molecular targets such as enzymes and receptors involved in inflammatory responses and cancer progression.
Material Science
The compound is being investigated for its potential use in developing novel materials with specific electronic or optical properties. Its unique structure may enhance the performance of materials used in electronics and photonics.
Anti-Inflammatory Effects
A study demonstrated that 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
Anticancer Activity
In another study, the compound was shown to inhibit the proliferation of cancer cell lines, indicating its promise as a lead compound in anticancer drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the aromatic rings play a crucial role in the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(4-bromophenyl)aniline
- N-(4-Bromophenyl)-N-(p-tolyl)aniline
- 4-Bromo-N-(p-tolyl)aniline
Uniqueness
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline is unique due to the presence of two bromine atoms and a tolyl group, which confer distinct chemical and physical properties
Biological Activity
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline is an aromatic amine characterized by the presence of bromine atoms and a tolyl group. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and interactions with biological molecules.
The compound's molecular formula is C13H12Br2N, and it features two bromine substituents on the phenyl rings, which significantly influence its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to a range of derivatives with distinct biological activities.
The biological activity of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of bromine enhances the binding affinity of the compound to these targets, influencing its pharmacological effects. The exact pathways depend on the biological context in which the compound is studied.
Antimicrobial Activity
Research has indicated that compounds similar to 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related brominated compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine enhances this activity by increasing the electron density on the aromatic rings, thereby improving their interaction with microbial targets .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Type | Inhibition Zone (mm) |
|---|---|---|
| 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline | Antibacterial | 21 |
| N-4-(bromophenyl)-4-nitroaniline | Antibacterial | 19 |
| N,N-di-p-tolylaniline | Antifungal | 18 |
Cytotoxicity and Anticancer Potential
Studies have also explored the cytotoxic effects of this compound against various cancer cell lines. Preliminary findings suggest that derivatives containing similar structural features can exhibit moderate cytotoxicity against cancer cells while showing minimal effects on normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HCT-116 (Colon Cancer) | 25 | Moderate activity |
| MCF-7 (Breast Cancer) | 30 | Selective against cancer cells |
| Normal Fibroblasts | >100 | Minimal toxicity |
Case Studies
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of halogenated diphenylamines, including derivatives of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with inhibition zones ranging from 18 mm to 24 mm, suggesting strong potential as an antibacterial agent .
- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of various substituted anilines on cancer cell lines. The study found that compounds with bromine substituents exhibited enhanced activity against HCT-116 cells compared to their non-brominated counterparts, highlighting the importance of halogenation in drug design .
Q & A
Basic: What are the primary synthetic routes for 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline, and how can reaction conditions be optimized for reproducibility?
Answer:
The synthesis typically involves Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce bromine substituents and aryl groups. For example, Suzuki coupling of 4-bromoaniline derivatives with boronic esters (e.g., bis(pinacolato)diboron) under palladium catalysis enables precise control of substitution patterns . Key optimization steps include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos for enhanced stability.
- Solvent system : Toluene or THF at reflux (80–110°C) with anhydrous conditions to minimize side reactions.
- Molar ratios : A 1:1.2 ratio of aryl halide to boronic ester improves yield by reducing unreacted starting material.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields >95% purity .
Advanced: How does the molecular conformation of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline influence its electronic properties in hole-transport layers?
Answer:
The "propeller blade" conformation of the triarylamine core, with dihedral angles between aryl rings (e.g., ~47.3°), disrupts π-π stacking, enhancing amorphous film formation in OLEDs. This geometry is confirmed via single-crystal X-ray diffraction (monoclinic P21/c space group, a = 5.9993 Å, b = 13.032 Å, c = 14.228 Å) . Computational modeling (DFT) reveals:
- HOMO localization : The nitrogen-centered lone pairs and bromine substituents lower the HOMO level (-5.2 eV), improving hole injection.
- Intermolecular interactions : Short Br···Br contacts (3.568 Å) stabilize the crystal lattice but reduce solubility, necessitating alkyl side chains (e.g., sec-butyl) for processability .
Basic: What spectroscopic methods are most effective for characterizing the purity and structure of this compound?
Answer:
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 6.8–7.4 ppm) with coupling constants (J = 8.5 Hz) confirming para-substitution. The N-aryl methyl group in the p-tolyl moiety resonates at δ 2.3 ppm .
- FT-IR : Stretching vibrations at 1580 cm⁻¹ (C-Br) and 1320 cm⁻¹ (C-N) validate functional groups.
- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 459.22 confirms the molecular formula C₂₂H₂₁Br₂N .
- Elemental analysis : %C (53.2), %H (4.3), %N (2.9) within ±0.3% error ensures purity .
Advanced: How can kinetic studies elucidate the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
Answer:
Stopped-flow UV-Vis spectroscopy under pseudo-first-order conditions monitors ligand substitution rates. For example:
- Substitution by thiourea nucleophiles : Rate constants (k₁) for chloride displacement by thiourea (TU) in Pd(II) complexes are measured at varying temperatures (25–45°C). Activation parameters (ΔH‡, ΔS‡) derived from Eyring plots reveal associative mechanisms .
- Steric effects : Bulkier substituents (e.g., p-tolyl vs. bromophenyl) reduce k₁ by 30–50% due to hindered access to the Pd center .
Basic: What strategies mitigate bromine-related side reactions (e.g., debromination) during functionalization?
Answer:
- Low-temperature reactions : Conduct couplings at ≤60°C to prevent Br-C bond cleavage.
- Protecting groups : Use silyl ethers or Boc groups on reactive sites during halogenation.
- Reductive conditions : Employ Zn dust or NaBH₄ in situ to quench Br radicals .
Advanced: How does crystallographic data from SHELX refinement inform material design for perovskite solar cells?
Answer:
SHELXL refinement (R-factor <0.05) reveals:
- Thermal parameters (B factors) : Anisotropic displacement parameters highlight torsional flexibility in the triarylamine core, which aids in forming defect-tolerant interfaces with perovskites.
- Packing motifs : Herringbone arrangements (angle = 96.97°) correlate with enhanced charge mobility (μh ≈ 10⁻³ cm²/V·s) in thin films .
Basic: What solvent systems are optimal for processing this compound in device fabrication?
Answer:
- Non-polar solvents : Chlorobenzene or o-dichlorobenzene (2% w/v) achieve uniform spin-coated films.
- Additives : 1% v/v 1,8-diiodooctane improves morphology by reducing phase separation .
Advanced: How do electron-withdrawing bromine substituents affect charge transport in semiconducting polymers derived from this monomer?
Answer:
- Bandgap tuning : Bromine lowers the LUMO (-3.8 eV) via inductive effects, enabling electron transport in ambipolar polymers.
- Hole mobility reduction : Bromine’s electronegativity increases reorganization energy (λ = 0.35 eV), lowering μh by 40% compared to non-halogenated analogs. GIWAXS data show reduced crystallinity, necessitating copolymerization with thiophene units for balanced transport .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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